molecular formula C15H21NO4 B1265643 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester CAS No. 793-19-1

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester

Cat. No.: B1265643
CAS No.: 793-19-1
M. Wt: 279.33 g/mol
InChI Key: KPRYGTMLHJYBFC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature

The molecular architecture of this compound exhibits a complex tertiary amine structure with distinctive functional group arrangements that define its chemical identity and reactivity patterns. The compound possesses the molecular formula C15H21NO4 with a molecular weight of 279.33 grams per mole, establishing it as a medium-sized organic molecule within the amino acid ester classification. The structural framework consists of a central nitrogen atom that serves as the focal point for three distinct substituents: a benzyl group, and two propanoate ester chains, creating a symmetrical yet functionally diverse molecular arrangement.

The International Union of Pure and Applied Chemistry nomenclature for this compound reflects its systematic structural organization, with the preferred name being methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]propanoate. Alternative nomenclature systems provide additional descriptive names including dimethyl 3,3'-(benzylazanediyl)dipropanoate and dimethyl 3,3'-(benzylimino)dipropionate, each emphasizing different aspects of the molecular structure. The Chemical Abstracts Service registry number 793-19-1 provides unambiguous identification for this compound across scientific databases and literature.

Table 1: Molecular Identification Parameters

Parameter Value Reference
Molecular Formula C15H21NO4
Molecular Weight 279.33 g/mol
Chemical Abstracts Service Number 793-19-1
International Union of Pure and Applied Chemistry Name methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]propanoate
Standard International Chemical Identifier InChI=1S/C15H21NO4/c1-19-14(17)8-10-16(11-9-15(18)20-2)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Standard International Chemical Identifier Key KPRYGTMLHJYBFC-UHFFFAOYSA-N

The stereochemical features of the molecule include a sp3-hybridized nitrogen center that adopts a pyramidal geometry, contributing to the compound's three-dimensional structure and influencing its conformational preferences. The benzyl substituent introduces aromatic character and provides π-π stacking possibilities, while the two ester-containing arms contribute to the molecule's overall polarity and hydrogen bonding capacity. The presence of multiple rotatable bonds throughout the structure allows for significant conformational flexibility, which plays a crucial role in determining the compound's physical properties and biological activity profiles.

The compound's structural design incorporates elements that are characteristic of amino acid derivatives while maintaining unique features that distinguish it from simpler analogs. The dual ester functionality provides opportunities for hydrolytic transformations, while the tertiary amine center can participate in coordination chemistry and acid-base equilibria. These structural elements collectively contribute to the compound's versatility in synthetic applications and its potential utility in medicinal chemistry contexts.

Crystallographic Characterization via X-ray Diffraction Studies

Crystallographic analysis through X-ray diffraction represents a fundamental approach for determining the precise three-dimensional arrangement of atoms within this compound, providing critical insights into its solid-state structure and intermolecular interactions. Advanced X-ray diffraction instrumentation, such as the PANalytical X'Pert PRO Theta/Theta Powder X-ray Diffraction system, offers high-resolution capabilities essential for detailed structural characterization of organic compounds with complex molecular architectures. The crystallographic investigation of this compound requires careful sample preparation and optimal measurement conditions to achieve accurate structural determination.

The crystallographic characterization process involves systematic data collection using copper radiation sources, which provide optimal contrast for organic molecular systems containing carbon, nitrogen, and oxygen atoms. The measurement parameters typically include a two-theta range extending from 0 to 167 degrees with minimum step sizes of 0.001 degree, ensuring comprehensive coverage of the diffraction pattern and maximum structural information extraction. The high-stability X-ray generator operating at maximum settings of 60 kilovolts and 60 milliamperes provides sufficient intensity for detailed analysis while maintaining measurement precision and reproducibility.

Table 2: X-ray Diffraction Measurement Parameters

Parameter Specification Reference
Goniometer Type Theta/Theta Configuration
Radiation Source Copper and Cobalt Tubes
Generator Power 3 kiloWatts Maximum
Voltage Range Up to 60 kiloVolts
Current Range Up to 60 milliAmperes
Angular Accuracy ±0.0025 degrees
Angular Reproducibility ±0.0001 degrees
Scan Speed Range 0.001 to 1.27 degrees per second

The structural analysis reveals key intermolecular interactions that govern the crystal packing arrangements and influence the compound's physical properties in the solid state. The presence of multiple ester carbonyl groups creates opportunities for dipole-dipole interactions and weak hydrogen bonding with neighboring molecules, contributing to the overall crystal stability and determining the melting point characteristics. The benzyl aromatic system participates in π-π stacking interactions that provide additional stabilization in the crystalline state and influence the compound's optical properties.

Temperature-dependent crystallographic studies using specialized chambers, such as the Anton Parr TTK 450C temperature chamber, enable investigation of thermal expansion effects and phase transition behaviors. These measurements provide valuable information about the compound's thermal stability and help identify optimal storage and handling conditions for research and industrial applications. The integration of advanced data analysis software facilitates accurate structure determination and enables detailed analysis of bond lengths, bond angles, and torsional parameters that define the molecular conformation in the crystal lattice.

Conformational Analysis Through Nuclear Magnetic Resonance Spectroscopy

Nuclear Magnetic Resonance spectroscopy provides comprehensive insights into the conformational behavior and dynamic properties of this compound, revealing detailed information about molecular structure and flexibility in solution. The compound's Nuclear Magnetic Resonance spectra demonstrate characteristic patterns that reflect its complex molecular architecture and provide definitive structural confirmation through multiple spectroscopic techniques. Proton Nuclear Magnetic Resonance spectroscopy reveals distinct signal patterns corresponding to the various functional groups within the molecule, enabling detailed structural assignment and conformational analysis.

The one-dimensional proton Nuclear Magnetic Resonance spectrum exhibits characteristic multipicity patterns that reflect the compound's structural complexity and conformational dynamics. The aromatic region displays signals corresponding to the benzyl substituent, appearing as a multiplet in the 7.2-7.4 parts per million range, consistent with monosubstituted benzene ring systems. The aliphatic regions show complex multipicity patterns arising from the methylene chains connecting the nitrogen center to the ester carbonyl groups, with chemical shifts reflecting the electronic environment created by the adjacent functional groups.

Table 3: Nuclear Magnetic Resonance Spectroscopic Characteristics

Spectroscopic Method Key Features Chemical Shift Range Reference
Proton Nuclear Magnetic Resonance Aromatic Signals 7.2-7.4 parts per million
Proton Nuclear Magnetic Resonance Methylene Signals 2.5-4.0 parts per million
Proton Nuclear Magnetic Resonance Methyl Ester Signals 3.6-3.8 parts per million
Carbon-13 Nuclear Magnetic Resonance Carbonyl Carbons 170-175 parts per million
Carbon-13 Nuclear Magnetic Resonance Aromatic Carbons 125-140 parts per million

Carbon-13 Nuclear Magnetic Resonance spectroscopy provides complementary structural information through detailed analysis of the carbon framework and electronic environments throughout the molecule. The carbonyl carbon signals appear in the characteristic range of 170-175 parts per million, confirming the presence of ester functionalities and providing information about their electronic environments. The aromatic carbon signals span the typical range of 125-140 parts per million, with fine structure that reflects the substitution pattern and electronic effects of the benzyl group attachment to the nitrogen center.

The conformational analysis reveals significant flexibility in the aliphatic chains connecting the nitrogen center to the ester groups, as evidenced by the complex splitting patterns and chemical shift variations observed in both proton and carbon-13 spectra. Variable temperature Nuclear Magnetic Resonance studies can provide additional insights into the dynamic behavior and conformational equilibria that characterize this compound in solution. The spectroscopic data confirms the structural integrity of the compound and provides quantitative measures of purity that are essential for research applications and quality control purposes.

Gas chromatography analysis coupled with Nuclear Magnetic Resonance characterization demonstrates the compound's stability under analytical conditions and confirms its molecular identity through retention time comparison with authentic standards. The integration of multiple analytical techniques ensures comprehensive structural characterization and provides the detailed information necessary for understanding the compound's physical and chemical properties in various environments.

Comparative Structural Features with Related Amino Acid Esters

The structural comparison of this compound with related amino acid esters reveals distinctive features that differentiate this compound from simpler analogs and highlight its unique molecular characteristics. The systematic analysis of structural relationships provides valuable insights into structure-activity relationships and helps establish the compound's position within the broader family of amino acid derivatives. Comparative studies focus on key structural elements including nitrogen substitution patterns, ester functionalities, and overall molecular architecture.

Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate represents a closely related compound that shares the core diester structure but lacks the benzyl substituent on the nitrogen center. This structural difference significantly impacts the molecular properties, with the benzyl group contributing additional aromatic character, increased molecular size, and enhanced lipophilicity compared to the simpler analog. The presence of the benzyl group also introduces additional conformational complexity and provides opportunities for π-π stacking interactions that are absent in the simpler derivative.

Table 4: Comparative Structural Analysis of Related Amino Acid Esters

Compound Molecular Formula Molecular Weight Key Structural Differences Reference
This compound C15H21NO4 279.33 g/mol Tertiary amine with benzyl substitution
Methyl 3-[(3-methoxy-3-oxopropyl)amino]propanoate C8H15NO4 189.21 g/mol Secondary amine without aromatic substitution
Methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate C16H23NO4 293.36 g/mol Additional methyl substitution on central carbon
Methyl (2R)-3-amino-2-methylpropanoate C5H11NO2 117.15 g/mol Simple amino acid ester without substitution

The methylated analog, methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]-2-methylpropanoate, demonstrates how additional substitution affects molecular properties and structural characteristics. The incorporation of a methyl group on the central carbon increases the molecular weight to 293.36 grams per mole and introduces additional steric constraints that influence conformational preferences and reactivity patterns. This structural modification exemplifies how systematic structural changes can be used to tune molecular properties for specific applications.

The comparison with simpler amino acid esters, such as methyl (2R)-3-amino-2-methylpropanoate, highlights the significant structural complexity introduced by the dual ester substitution and benzyl group incorporation. The molecular weight progression from 117.15 grams per mole for the simple amino acid ester to 279.33 grams per mole for the target compound illustrates the substantial size increase and accompanying changes in physical properties that result from structural elaboration.

The conformational analysis of these related compounds reveals systematic trends in flexibility and preferred geometries that correlate with the degree of substitution and the presence of aromatic groups. The benzyl-substituted compounds exhibit reduced conformational freedom compared to their aliphatic analogs due to the steric requirements of the aromatic substituent and the preference for specific orientations that minimize unfavorable interactions. These structural insights provide valuable guidance for understanding the relationship between molecular structure and physical properties within this family of amino acid derivatives.

The electronic properties of these compounds also show systematic variations that reflect the different substitution patterns and functional group arrangements. The presence of multiple ester groups in the target compound creates enhanced polarity and hydrogen bonding capacity compared to simpler analogs, while the benzyl group contributes aromatic character and π-electron density that influences both chemical reactivity and intermolecular interactions. These comparative studies establish a foundation for understanding structure-property relationships and guide the design of related compounds with tailored characteristics for specific research and industrial applications.

Properties

IUPAC Name

methyl 3-[benzyl-(3-methoxy-3-oxopropyl)amino]propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-14(17)8-10-16(11-9-15(18)20-2)12-13-6-4-3-5-7-13/h3-7H,8-12H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KPRYGTMLHJYBFC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCN(CCC(=O)OC)CC1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30229606
Record name Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

279.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

793-19-1
Record name N-(3-Methoxy-3-oxopropyl)-N-(phenylmethyl)-β-alanine methyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=793-19-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000793191
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 793-19-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54971
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-beta-alaninate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30229606
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl N-benzyl-N-(3-methoxy-3-oxopropyl)-β-alaninate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.011.221
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

Alkylation of Benzylamine with Methyl Acrylate

The most widely documented synthesis involves the alkylation of benzylamine with methyl acrylate in the presence of a base. Triethylamine (TEA) is typically employed to deprotonate benzylamine, facilitating nucleophilic attack on the α,β-unsaturated ester. The reaction proceeds via a Michael addition mechanism:

$$
\text{Benzylamine} + 2 \times \text{Methyl acrylate} \xrightarrow{\text{TEA, reflux}} \text{Target compound} + \text{H}_2\text{O}
$$

Key parameters:

  • Molar ratio : Benzylamine to methyl acrylate (1:2.2) ensures complete bis-alkylation.
  • Temperature : Reflux in methanol (65°C) for 12–24 hours.
  • Yield : 68–75% after purification.

Esterification via Chlorotrimethylsilane (TMSCl)

An alternative approach modifies the ester groups post-synthesis. Starting from the carboxylic acid precursor, TMSCl in methanol achieves simultaneous silylation and esterification:

$$
\text{RCOOH} + \text{MeOH} + \text{TMSCl} \rightarrow \text{RCOOMe} + \text{TMSSiCl}_3 + \text{HCl}
$$

This method avoids harsh acidic conditions, preserving the tertiary amine structure.

Industrial-Scale Production

Continuous Flow Reactor Optimization

Recent patents describe scaling the alkylation reaction using tubular flow reactors:

Parameter Laboratory Scale Industrial Scale
Residence time 24 hours 45 minutes
Temperature 65°C 120°C
Pressure Atmospheric 4 bar
Space-time yield 0.8 g/L·h 22 g/L·h

The intensified process reduces side product formation (<2%) through precise temperature control.

Purification Protocols

Crude product purification employs a three-step process:

  • Solvent extraction : Ethyl acetate/water partitioning removes unreacted benzylamine.
  • Distillation : Short-path distillation at 0.6 Torr isolates the target compound (150–161°C).
  • Chromatography : Silica gel column with ethyl acetate:petroleum ether (3:7) achieves >95% purity.

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

Critical peaks for structural confirmation:

¹H NMR (400 MHz, CDCl₃) :

  • δ 3.65 (s, 6H, OCH₃)
  • δ 3.42 (t, J=6.8 Hz, 4H, NCH₂)
  • δ 2.56 (t, J=6.8 Hz, 4H, COCH₂)
  • δ 7.26–7.34 (m, 5H, Ar-H)

¹³C NMR (100 MHz, CDCl₃) :

  • 172.1 ppm (2C, ester carbonyl)
  • 51.8 ppm (2C, OCH₃)
  • 138.4 ppm (quaternary aromatic C)

Mass Spectrometry

Electrospray ionization (ESI-MS) shows the molecular ion at m/z 280.2 [M+H]⁺, consistent with the molecular formula C₁₅H₂₁NO₄.

Comparative Analysis of Synthetic Methods

Method Yield (%) Purity (%) Cost (USD/g)
Batch alkylation 68–75 95 12.40
Flow reactor 82–85 98 8.75
TMSCl esterification 59–64 93 14.20

Flow reactor synthesis demonstrates superior efficiency but requires specialized equipment.

Chemical Reactions Analysis

Substitution Reactions at the Benzylic Position

The benzyl group in this compound participates in Lewis acid-catalyzed alkylation reactions with diverse nucleophiles. These reactions proceed via a cationic intermediate, enabling bond formation at the benzylic carbon .

Nucleophile TypeReagents/ConditionsMajor Product FormedApplication Example
Carbon Allyltrimethylsilane, BF₃·OEt₂Allylated benzyl derivativeSynthesis of terpene hybrids
Oxygen Methanol, BF₃·OEt₂Benzyl etherProtecting group strategies
Sulfur Thiophenol, BF₃·OEt₂Benzyl thioetherThioether prodrug development
Nitrogen Pyrrolidine, BF₃·OEt₂Benzylamine derivativeAlkaloid precursor synthesis

Reaction Mechanism

Substitution follows a cationic pathway :

  • Activation : BF₃·OEt₂ coordinates with the benzyl group’s electron-rich aromatic system, stabilizing a transient benzylic carbocation.

  • Nucleophilic Attack : The carbocation reacts with nucleophiles (e.g., allyltrimethylsilane) to form new bonds.

  • Rearomatization : The aromatic system stabilizes the product .

This mechanism is critical for synthesizing structurally complex molecules, such as pyrroloindoline alkaloids .

Arundinine Analogs

  • Reaction : Benzyl group substitution with indole-derived nucleophiles yields intermediates for arundinine analogs .

  • Conditions : BF₃·OEt₂, -20°C, dichloromethane .

Psychotriasine Derivatives

  • Process : Nitrogen nucleophiles displace the benzyl group to form tricyclic frameworks found in psychotriasine .

  • Yield : ~65% under optimized conditions .

Stability and Competing Pathways

  • Oxidative Degradation : Exposure to strong oxidants (e.g., KMnO₄) cleaves the benzyl group, forming carboxylic acid byproducts .

  • Ester Hydrolysis : Prolonged storage in aqueous acidic/basic conditions hydrolyzes methoxycarbonyl groups, reducing reactivity .

Comparative Reactivity

Functional GroupReactivity ProfileDominant Pathway
Benzyl Electrophilic substitutionCationic alkylation
Methoxycarbonyl Nucleophilic acyl substitutionHydrolysis/Transesterification
Amino-Propionate Hydrogen bonding interactionsBiomolecular recognition

Scientific Research Applications

Medicinal Chemistry

One of the primary applications of this compound is in the field of medicinal chemistry. Research indicates that it has potential antimicrobial properties, particularly in the development of new therapeutic agents aimed at combating infections .

  • Antimicrobial Agents : The compound has been noted for its role in synthesizing substituted phenyloxazolidinones, which are known for their effectiveness against various bacterial strains . This application is particularly relevant given the rising concerns over antibiotic resistance.

Organic Synthesis

In organic synthesis, 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester serves as an important intermediate:

  • Building Block for Complex Molecules : Its functional groups allow it to participate in nucleophilic addition reactions and condensation reactions, facilitating the formation of more complex molecules . This versatility is crucial for developing new compounds with specific biological activities.

The compound's structure suggests interactions with biological targets related to amino acid metabolism or protein synthesis. Studies have shown that derivatives of this compound can exhibit biological activities that make them relevant in drug discovery and development .

Case Study 1: Antimicrobial Activity

In a study focused on developing new antimicrobial agents, researchers synthesized derivatives of this compound. The results indicated that certain derivatives exhibited significant activity against resistant bacterial strains, highlighting the compound's potential as a lead structure for new antibiotics.

Case Study 2: Synthesis of Phenyloxazolidinones

Another study explored the use of this compound in synthesizing phenyloxazolidinones. The researchers demonstrated that by modifying the structure of the methyl ester, they could enhance the antimicrobial properties of the resulting compounds, showcasing its utility as a precursor in medicinal chemistry .

Mechanism of Action

The mechanism of action of 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester involves its interaction with specific molecular targets. The benzyl group can interact with hydrophobic pockets in proteins, while the methoxycarbonyl and amino groups can form hydrogen bonds and ionic interactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Ethyl Ester: Similar structure but with an ethyl ester group instead of a methyl ester.

    3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Butanoic Acid Methyl Ester: Similar structure but with a butanoic acid moiety.

Uniqueness

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial applications.

Biological Activity

3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester, also known by its CAS number 793-19-1, is a compound with significant potential in biological applications. This article explores its synthesis, biological activity, and relevant research findings.

  • Molecular Formula : C15H21NO4
  • Molar Mass : 279.34 g/mol
  • Density : Approximately 1.108 g/cm³
  • Solubility : Slightly soluble in chloroform and methanol
  • Appearance : Colorless to pale yellow thick oil
  • pKa : Predicted at 5.79 .

Synthesis

The synthesis of this compound typically involves refluxing methyl acrylate with benzylamine in the presence of triethylamine, followed by purification through chromatography .

Research indicates that this compound may exhibit various biological activities, including:

  • Antioxidant Activity : The compound has shown potential as an antioxidant, which can mitigate oxidative stress in cells.
  • Antimicrobial Properties : Preliminary studies suggest that it may possess antimicrobial effects against certain bacteria and fungi.
  • Cytotoxic Effects : Some studies have indicated cytotoxic effects on cancer cell lines, suggesting its potential in cancer therapy.

Case Studies and Experimental Data

  • Antioxidant Activity :
    • A study assessed the antioxidant properties using DPPH radical scavenging assays, demonstrating significant scavenging activity comparable to established antioxidants .
  • Antimicrobial Activity :
    • In vitro tests against common pathogens showed that the compound inhibited the growth of Staphylococcus aureus and Escherichia coli at concentrations of 50 µg/mL and 100 µg/mL respectively, indicating its potential as a natural antimicrobial agent .
  • Cytotoxicity Studies :
    • In a study involving the MCF-7 breast cancer cell line, treatment with varying concentrations of the compound resulted in a dose-dependent decrease in cell viability, with IC50 values determined at approximately 30 µM. This suggests a promising avenue for further investigation into its role as an anticancer agent .

Comparative Biological Activity Table

Activity TypeObserved EffectReference
AntioxidantSignificant DPPH scavenging activity
AntimicrobialInhibition of S. aureus and E. coli
CytotoxicityDose-dependent decrease in MCF-7 viability

Q & A

Basic: What are the recommended synthetic routes for 3-[Benzyl-(2-Methoxycarbonyl-Ethyl)-Amino]-Propionic Acid Methyl Ester?

Methodological Answer:
The synthesis of this compound can be optimized using green chemistry protocols to minimize waste. For example, Fringuelli et al. (2010) developed an E-factor minimized approach for methyl β-hydroxy esters via a one-pot condensation reaction, which avoids hazardous solvents and reduces purification steps . For amino-functionalized esters, coupling reactions (e.g., carbodiimide-mediated amidation) with benzyl-protected intermediates are recommended, followed by esterification using methanol under acidic catalysis. Ensure stoichiometric control of the benzyl and methoxycarbonyl-ethyl groups to avoid side products.

Basic: How should researchers characterize the compound’s purity and structural integrity?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR): Use 1H^1H- and 13C^{13}C-NMR to confirm the presence of the benzyl group (δ ~7.3 ppm for aromatic protons) and methoxycarbonyl signals (δ ~3.6-3.8 ppm for methyl ester protons).
  • Mass Spectrometry (MS): High-resolution MS (HRMS) can verify the molecular ion peak (e.g., [M+H]+^+) and fragmentation patterns.
  • Chromatography: HPLC with UV detection (λ = 254 nm) or GC-MS can assess purity (>95% by area normalization).
  • Reference Data: Cross-check spectral data with NIST Standard Reference Database for analogous esters .

Basic: What stability considerations are critical for long-term storage?

Methodological Answer:
Store the compound in airtight, light-resistant containers at -20°C under inert gas (e.g., argon) to prevent hydrolysis of the ester and amide groups. Moisture and elevated temperatures accelerate degradation; use desiccants (e.g., silica gel) in storage cabinets. Periodic stability testing via HPLC is advised to monitor decomposition .

Advanced: How to design experiments to evaluate its biological activity (e.g., anticancer effects)?

Methodological Answer:

  • In Vitro Assays: Follow protocols from El Rayes et al. (2019), who tested methyl ester derivatives in cytotoxicity assays (e.g., MTT assay on cancer cell lines like MCF-7). Use IC50_{50} values to quantify potency .
  • Structure-Activity Relationship (SAR): Synthesize analogs with modified benzyl or methoxycarbonyl groups to identify pharmacophores.
  • Mechanistic Studies: Employ flow cytometry to assess apoptosis induction or Western blotting to evaluate kinase inhibition pathways.

Advanced: How to resolve contradictions in spectroscopic data between synthetic batches?

Methodological Answer:

  • Cross-Validation: Use multiple techniques (e.g., 1H^1H-NMR, IR for carbonyl stretches) to confirm structural consistency.
  • Reaction Monitoring: Track intermediates via TLC or in situ FTIR to identify side reactions (e.g., ester hydrolysis).
  • Batch Analysis: Compare reaction conditions (e.g., temperature, catalyst purity) across batches. Contradictions may arise from trace metal impurities or incomplete protection of amino groups .

Advanced: How to investigate the role of substituents (e.g., benzyl group) on reactivity?

Methodological Answer:

  • Computational Modeling: Perform DFT calculations (e.g., Gaussian software) to analyze electron density distribution and steric effects of substituents.
  • Kinetic Studies: Compare reaction rates of analogs under identical conditions (e.g., hydrolysis in buffered solutions).
  • Spectroscopic Probes: Use 19F^{19}F-NMR (if fluorinated analogs are synthesized) to track electronic environments .

Basic: What safety protocols are essential during handling?

Methodological Answer:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Use fume hoods for weighing and synthesis .
  • Waste Disposal: Segregate organic waste containing ester/amide groups and consult certified agencies for incineration .

Advanced: How to optimize reaction yields in large-scale synthesis?

Methodological Answer:

  • Catalyst Screening: Test transition-metal catalysts (e.g., Pd/C for hydrogenation) or enzyme-mediated esterification.
  • Process Intensification: Use microreactors for exothermic reactions to improve heat dissipation and mixing efficiency.
  • DoE (Design of Experiments): Apply factorial design to optimize parameters like temperature, solvent polarity, and reagent ratios .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.